molecular formula C₁₃H₁₅BrN₂O₄ B146209 3-Amino-3-phenylpropanoic acid CAS No. 614-19-7

3-Amino-3-phenylpropanoic acid

Cat. No.: B146209
CAS No.: 614-19-7
M. Wt: 165.19 g/mol
InChI Key: UJOYFRCOTPUKAK-UHFFFAOYSA-N
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Scientific Research Applications

3-Amino-3-phenylpropanoic acid has diverse applications in scientific research:

Safety and Hazards

When handling 3-Amino-3-phenylpropanoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

3-Amino-3-phenylpropanoic acid is a useful synthetic intermediate. It has been used in the synthesis of platelet aggregation inhibitors and as a reagent to synthesize human gonadotropin-releasing hormone receptor antagonists . This suggests potential future directions in the development of pharmaceuticals.

Mechanism of Action

Target of Action

3-Amino-3-phenylpropanoic acid primarily targets Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play a crucial role in the metabolism of amino acids, which are the building blocks of proteins.

Mode of Action

It is known to interact with its targets, possibly influencing the activity of these enzymes . This interaction could lead to changes in the metabolic processes involving amino acids.

Biochemical Pathways

It is known that this compound is involved in the metabolism of amino acids . The downstream effects of this could include changes in protein synthesis and other cellular processes involving amino acids.

Result of Action

Given its interaction with enzymes involved in amino acid metabolism, it could potentially influence various cellular processes, including protein synthesis .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds could affect its stability and activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the enzymatic resolution of the racemic N-acetyl form using microorganisms with enantiomer-specific amidohydrolyzing activity . This method yields enantiomerically pure ®-3-amino-3-phenylpropanoic acid and (S)-3-amino-3-phenylpropanoic acid with high molar conversion yields .

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods due to the high specificity and efficiency of enzymatic processes. Microorganisms such as Variovorax sp. and Burkholderia sp. are employed for their enantiomer-specific amidohydrolyzing activities .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in substitution reactions where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products:

    Oxidation: Formation of phenylpyruvic acid or benzoylformic acid.

    Reduction: Production of phenylalanine or phenylethylamine.

    Substitution: Generation of N-substituted derivatives or esterified products.

Comparison with Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure but different functional properties.

    Phenylpropanoic acid: Lacks the amino group but shares the phenyl and propanoic acid moieties.

    Beta-alanine: A beta-amino acid without the phenyl group.

Uniqueness: 3-Amino-3-phenylpropanoic acid is unique due to its combination of a phenyl group and a beta-amino acid structure, which imparts distinct chemical and biological properties. Its ability to undergo specific enzymatic reactions and its role as a synthetic intermediate make it valuable in various applications.

Properties

IUPAC Name

3-amino-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOYFRCOTPUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870691
Record name (+/-)-3-Amino-3-phenylpropanoic acid
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-19-7, 1664-54-6, 3646-50-2
Record name DL-β-Phenylalanine
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Record name beta-Phenyl-beta-alanine
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Record name 3-Amino-3-phenylpropionic acid
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Record name 3646-50-2
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Record name 3-AMINO-3-PHENYLPROPANOIC ACID
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Record name 3-Amino-3-phenylpropanoic acid
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Synthesis routes and methods I

Procedure details

(±)-3-Amino-3-phenylpropanoic acid (2.378 g, 14.4 mmol), 2.0 ml of acetic acid, and 236 mg (2.88 mmol) of anhydrous sodium acetate were charged into a 30-ml two-necked round-bottomed flask equipped with a stirrer and a calcium chloride tube and cooled down to a temperature not higher than 10° C. using an ice bath. Acetic anhydride (4 ml, 42.8 mmol) cooled to a temperature of not higher than 10° C. was added dropwise to the solution, and the mixture was stirred for 40 minutes at that temperature and then stirred for 80 minutes at room temperature.
Quantity
2.378 g
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 100 g of benzaldehyde, 94 g of malonic acid, 109 g of ammonium acetate in 300 cm3 of ethanol, is brought to boiling point in a nitrogen atmosphere, under vigorous stirring. The suspension is mantained under the above conditions for about eight hours.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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